5-methyl-N-(thiophen-2-ylmethyl)pyrazine-2-carboxamide
Description
5-Methyl-N-(thiophen-2-ylmethyl)pyrazine-2-carboxamide is a pyrazine-derived carboxamide featuring a thiophene-methyl substituent. Pyrazine carboxamides are widely explored for their biological activities, including antimycobacterial, antifungal, and antidiabetic properties. The thiophene moiety in this compound introduces unique electronic and steric characteristics, distinguishing it from phenyl- or benzyl-substituted analogs.
Properties
IUPAC Name |
5-methyl-N-(thiophen-2-ylmethyl)pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-8-5-13-10(7-12-8)11(15)14-6-9-3-2-4-16-9/h2-5,7H,6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVDBIMOQJDSNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NCC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(thiophen-2-ylmethyl)pyrazine-2-carboxamide typically involves the condensation of pyrazine-2-carboxylic acid with thiophen-2-ylmethylamine. This reaction is often facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(thiophen-2-ylmethyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazine ring can be reduced under hydrogenation conditions.
Substitution: The methyl group on the pyrazine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like N-bromosuccinimide (NBS) or nitric acid.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Reduced pyrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the electrophile used.
Scientific Research Applications
5-methyl-N-(thiophen-2-ylmethyl)pyrazine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 5-methyl-N-(thiophen-2-ylmethyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Target Compound:
- Structure : Pyrazine core with 5-methyl and N-(thiophen-2-ylmethyl) substituents.
- For example, Suzuki cross-coupling () or aminolysis of chloropyrazine carboxamides ().
Analogs:
N-Phenylpyrazine-2-carboxamides (): Substituents: Alkylamino groups (e.g., pentylamino, hexylamino) on pyrazine; phenyl with trifluoromethyl or hydroxyl groups. Synthesis: Reacting 5-chloro-N-phenylpyrazine-2-carboxamides with alkylamines under reflux .
N-(Pyrazin-2-yl)thiophene-2-carboxamides ():
- Substituents: Aryl groups (e.g., 3-chlorophenyl) on thiophene; pyrazine as the amine component.
- Synthesis: Suzuki coupling of 5-bromo-thiophene-2-carboxamide with boronic esters .
Glipizide Decomposition Product ():
- Structure: 5-Methyl-N-[2-(4-sulphamoylphenyl)ethyl]pyrazine-2-carboxamide.
- Relevance: Demonstrates pyrazine carboxamides' role in pharmaceuticals and thermal stability considerations .
Key Trends:
- Antimycobacterial Activity: Longer alkyl chains (e.g., hexylamino) enhance activity, while electron-withdrawing groups (e.g., trifluoromethyl) improve target binding .
- Antifungal Activity : Thiophene and thiazole substituents show moderate activity against Trichophyton mentagrophytes .
- Photosynthesis Inhibition : Bulky substituents (e.g., tert-butyl) increase potency in chloroplast models .
Physicochemical Properties
- Thermal Stability : Glipizide analogs decompose at ~316°C, forming pyrazinecarboxylic acid derivatives .
- Solubility : Thiophene derivatives may exhibit lower solubility in polar solvents compared to phenyl analogs due to sulfur’s hydrophobic nature.
- Melting Points : Thiophene-containing carboxamides (e.g., 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide) melt at 224–226°C , comparable to phenyl analogs (128–249°C) .
Research Implications and Gaps
Activity Data for Target Compound: No direct biological data are provided in the evidence. Testing against mycobacterial and fungal strains is needed.
SAR Exploration : The thiophene group’s impact on activity (e.g., π-π interactions vs. steric hindrance) requires further study.
Biological Activity
5-methyl-N-(thiophen-2-ylmethyl)pyrazine-2-carboxamide is a compound belonging to the pyrazine family, which has garnered attention for its diverse biological activities, particularly in cancer therapy and antimicrobial applications. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Synthesis
The compound can be synthesized through a series of reactions involving thiophene derivatives and pyrazine moieties. The synthesis typically involves the condensation of thiophene-2-carboxylic acid with pyrazin-2-amine, often facilitated by coupling agents such as titanium tetrachloride (TiCl₄) or palladium catalysts in Suzuki cross-coupling reactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazine derivatives. For instance, compounds structurally related to this compound have demonstrated significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. One promising derivative exhibited IC₅₀ values of 0.98 µM for A549 cells, indicating potent growth inhibition .
Mechanism of Action:
- Induction of Apoptosis: The compound induces apoptosis in cancer cells by affecting cell cycle progression and promoting cell death pathways. Studies have shown that treatment leads to G0/G1 phase arrest and increased sub-G1 populations, indicative of apoptotic processes .
- Kinase Inhibition: It has been noted that certain pyrazine derivatives inhibit key kinases such as c-Met and VEGFR-2, which are involved in tumor growth and angiogenesis. For example, one derivative showed an IC₅₀ of 26 nM against c-Met .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Pyrazine derivatives are known for their broad-spectrum antimicrobial activities against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Activity (%) | Comparison |
|---|---|---|
| Staphylococcus aureus | 40.0 - 86.9 | More active than Ampicillin |
| Escherichia coli | 20.0 - 78.3 | Comparable activity observed |
| Pseudomonas aeruginosa | Not specified | Varied efficacy noted |
The compound's effectiveness is attributed to its structural features that enhance hydrophilicity and interaction with bacterial membranes .
Case Studies
- Cell Line Studies: In vitro studies using K562 leukemia cells demonstrated that the compound significantly inhibited cell viability with an IC₅₀ value of 25 µM over 72 hours. This was accompanied by morphological changes consistent with apoptosis, such as chromatin condensation and DNA fragmentation .
- Antibacterial Efficacy: A comparative study on various thiophene derivatives showed that N-(thiophen-2-ylmethyl)thiophene-2-carboxamides exhibited superior antibacterial activity against pathogenic strains like E. coli and S. aureus, reinforcing the potential therapeutic applications of this class of compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
